molecular formula C12H14O3S2 B071098 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid CAS No. 172516-41-5

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

Cat. No.: B071098
CAS No.: 172516-41-5
M. Wt: 270.4 g/mol
InChI Key: XOXHNCQEJNHCDW-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a complex organic compound with a distinctive structure. This compound is part of the benzo[c]thiophene family, known for its potential biological activities and its role as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the cyclization of suitable precursors under acidic or basic conditions. The precursor can be a substituted benzylthioketone, which undergoes intramolecular cyclization. This process might require catalysts like Lewis acids and specific temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the compound can be synthesized via a multi-step process starting from readily available chemicals. Each step is optimized for yield and cost-effectiveness, with rigorous quality control to ensure consistency. These steps often involve condensation, cyclization, and oxidation reactions, followed by purification using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Transforming the methylthio group into a sulfoxide or sulfone.

  • Reduction: : Reducing the carbonyl group to a hydroxyl group.

  • Substitution: : The methylthio group can be substituted by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-Chloroperoxybenzoic acid or hydrogen peroxide.

  • Reduction: : Using sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Depending on the reaction, products can include sulfoxides, sulfones, alcohols, and various substituted benzo[c]thiophenes.

Scientific Research Applications

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid has numerous applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a bioactive molecule with antibacterial or anticancer properties.

  • Medicine: : Research into its pharmacological effects and potential as a therapeutic agent.

  • Industry: : Used in the development of novel materials and in organic electronics.

Mechanism of Action

The compound interacts with biological systems primarily through its functional groups. The carboxylic acid and carbonyl groups may form hydrogen bonds with enzymes and receptors, altering their activity. Molecular docking studies suggest it targets specific proteins involved in disease pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c]thiophene itself: : Lacks the substituted methylthio and carboxylic acid groups, making it less versatile.

  • 6-Methylbenzo[c]thiophene: : Has a simpler structure with fewer functional groups.

  • 4-Oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid: : Missing the dimethyl and methylthio groups, which changes its reactivity.

Uniqueness

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is unique due to its specific functional groups which offer diverse reactivity and potential biological activity, setting it apart from simpler analogs.

There you have it—a comprehensive overview of this intriguing compound. Curious to dive deeper into any particular section?

Properties

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S2/c1-12(2)4-6-8(7(13)5-12)11(16-3)17-9(6)10(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXHNCQEJNHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)SC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384833
Record name SBB053495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-41-5
Record name SBB053495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172516-41-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 3
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 4
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 5
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Reactant of Route 6
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid

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